![molecular formula C16H14N2O2S2 B2845025 3-(4-methoxyphenyl)-2-sulfanyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one CAS No. 332145-18-3](/img/structure/B2845025.png)
3-(4-methoxyphenyl)-2-sulfanyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of thieno[2,3-d]pyrimidin-4-one, which is a type of heterocyclic compound. Heterocyclic compounds are widely distributed in nature and have versatile synthetic applicability and biological activity . Thieno[2,3-d]pyrimidin-4-one derivatives are known to possess various pharmacological activities like antimicrobial, antitumor, and anti-inflammatory .
Molecular Structure Analysis
The compound contains a thieno[2,3-d]pyrimidin-4-one core, which is a five-membered heteroaromatic ring containing a sulfur atom at the 1 position . It also has a 4-methoxyphenyl group attached, which could contribute to its activity .Scientific Research Applications
Synthesis and Biological Activity
The compound is part of a broader class of chemicals that have been synthesized and evaluated for their antitumor, antimicrobial, and anti-inflammatory activities, as well as their utility as corrosion inhibitors and in other chemical transformations.
Antitumor Activity : New derivatives including thieno[3,2-d]pyrimidine and thienotriazolopyrimidine have shown potent anticancer activity against various human cancer cell lines, such as breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116), exhibiting growth inhibition properties comparable to those of doxorubicin (Hafez & El-Gazzar, 2017).
Antimicrobial Activity : Some derivatives have demonstrated significant antibacterial and antifungal effects, indicating their potential as microbial growth inhibitors. These compounds have shown varying levels of activity against pathogenic bacteria and fungi, with certain derivatives producing inhibitory effects similar or superior to reference drugs like Tetracycline (Gaber, Bagley, & Sherif, 2010).
Anti-inflammatory Activity : Derivatives have also been studied for their anti-inflammatory properties, with some showing moderate activity in in vitro and in vivo models. These findings highlight the compound's potential in the development of new anti-inflammatory agents (Lingappa et al., 2010).
Corrosion Inhibition : In addition to biomedical applications, certain pyridopyrimidinone derivatives have been synthesized and found to act as effective corrosion inhibitors for carbon steel in acidic media. These derivatives function as mixed-type inhibitors, enhancing their utility in industrial applications (Abdallah, Shalabi, & Bayoumy, 2018).
Mechanism of Action
Target of Action
The compound, also known as “11-(4-Methoxyphenyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one” or “Oprea1_466641” or “11-(4-methoxyphenyl)-10-sulfanylidene-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-12-one”, has been identified as a potential inhibitor of Phosphodiesterase10A (PDE10A) . PDE10A is a dual substrate enzyme that catalyzes the hydrolysis of cyclic nucleotides, cAMP & cGMP, which are key regulators of a multitude of cellular functions involved in neuronal signal transduction and synaptic transmission .
Mode of Action
The compound interacts with PDE10A, inhibiting its activity. The modeling studies demonstrated that the compound is involved in three hydrogen bonds with ASN226, THR187, and ASP228, and two aromatic interactions with TYR78 and PHE283 . This interaction inhibits the hydrolysis of cAMP and cGMP, leading to an increase in their levels.
Biochemical Pathways
The inhibition of PDE10A affects the cAMP and cGMP signaling pathways. In the direct pathway neurons, PDE10A inhibition activates cAMP/protein kinase A (PKA) signaling leading to the potentiation of D1-receptor signaling. In the indirect pathway neurons, PDE10A inhibition activates cAMP/PKA signaling by simultaneous potentiation of adenosine A2A receptor signaling and inhibition of D2-receptor signaling .
Result of Action
The result of the compound’s action is the modulation of neuronal signal transduction and synaptic transmission through the potentiation of certain receptor signaling pathways. This could potentially have therapeutic implications for several neurodegenerative disorders .
properties
IUPAC Name |
11-(4-methoxyphenyl)-10-sulfanylidene-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-12-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S2/c1-20-10-7-5-9(6-8-10)18-15(19)13-11-3-2-4-12(11)22-14(13)17-16(18)21/h5-8H,2-4H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXQHFWNAXLQOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(NC2=S)SC4=C3CCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Mercapto-5-(4-methoxy-phenyl)-1,2,3,5-tetrahydro-8-thia-5,7-diaza-cyclopenta[a]inden-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2844942.png)
![ethyl 1-[4-(3-pyridinyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B2844943.png)
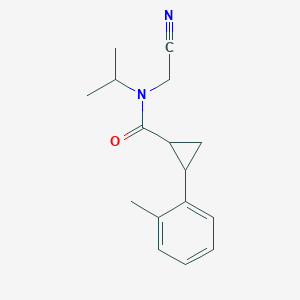
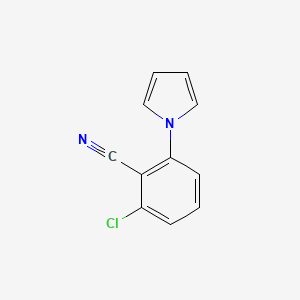
![3-cyclohexyl-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)propanamide](/img/structure/B2844950.png)
![N-(isochroman-3-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2844952.png)
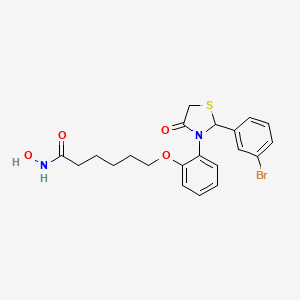
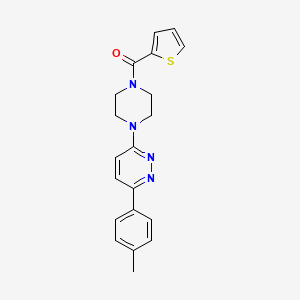
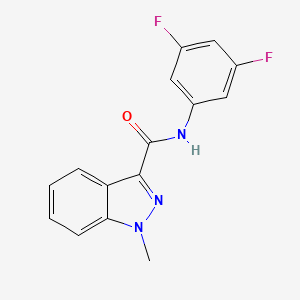
![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-methylbenzyl)thiophene-2-carboxamide](/img/structure/B2844957.png)
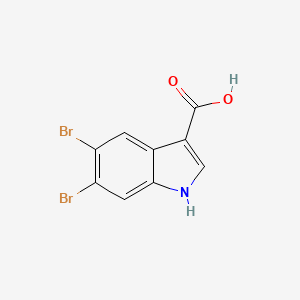
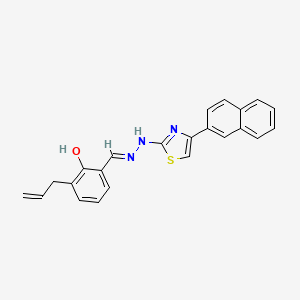
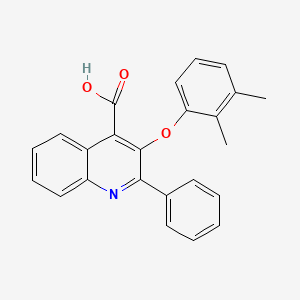
![N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2844961.png)